molecular formula C9H15N3O5 B015234 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose CAS No. 94801-01-1

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

Cat. No.: B015234
CAS No.: 94801-01-1
M. Wt: 245.23 g/mol
InChI Key: GYSFIJJRAZOESF-JAKMQLQISA-N
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Description

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose: is a chemical compound with the molecular formula C9H15N3O5 and a molecular weight of 245.23 g/mol It is a derivative of fructose, where the hydroxyl group at the fifth position is replaced by an azido group, and the compound is protected by an isopropylidene group at the 1,2-positions

Properties

IUPAC Name

(5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFIJJRAZOESF-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181452
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94801-01-1
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94801-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Functionalization of D-Fructose

The synthesis begins with the protection of D-fructose (15 ) using acetone to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (16 ), which locks the sugar into a rigid pyranose conformation. Subsequent benzylation at the C3 hydroxyl group with benzyl bromide in the presence of a base yields 3-O-benzyl-1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (17 ). Selective removal of the 4,5-O-isopropylidene group is achieved via hydrolysis with 60% acetic acid, producing diol 18 .

A critical challenge arises in functionalizing the C5 position due to competing elimination reactions during halogenation. Initial attempts using Garegg’s conditions (triphenylphosphine/iodine) led to undesired elimination products. To circumvent this, Yáñez et al. employed dibutyltin oxide-mediated regioselective benzoylation, isolating 4-O-benzoyl-3-O-benzyl-1,2-O-isopropylidene-β-D-fructopyranose (20 ) in 52% yield. Treatment of 20 with carbon tetrabromide (CBr₄) and triphenylphosphine (TPP) in pyridine generated 5-bromo-5-deoxy derivative 21 , which underwent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) to furnish 5-azido-5-deoxy-3-O-benzyl-1,2-O-isopropylidene-β-D-fructopyranose (22 ) in 90% yield. Final deprotection of the 4-O-benzoyl group under Zemplén conditions (NaOMe/MeOH) yielded the target compound.

Table 1: Key Steps in the Stepwise Synthesis

StepReactionReagents/ConditionsYield
1Acetonide protectionAcetone, H⁺ catalyst85%
2C3 benzylationBnBr, NaH, DMF78%
34,5-O-isopropylidene deprotection60% AcOH, 40°C92%
4C5 brominationCBr₄, TPP, pyridine93%
5Azide substitutionNaN₃, DMF, 80°C90%
6Benzoyl deprotectionNaOMe, MeOH95%

Regioselective Halogenation Followed by Azide Substitution

Recent advancements by Confalone et al. demonstrate a scalable Appel reaction-based approach for C5 halogenation. Treating 1,2-O-isopropylidene-β-D-fructopyranose (10 ) with CBr₄ and TPP in pyridine at 80°C regioselectively installs a bromide at C5, avoiding elimination byproducts. Subsequent displacement with NaN₃ in aqueous methanol affords the 5-azido derivative in near-quantitative yield. This method eliminates the need for intermediate benzoylation, streamlining the synthesis to seven steps with an overall yield of 70%.

Table 2: Comparison of Halogenation Methods

ParameterGaregg’s IodinationAppel Bromination
ReagentsI₂, TPP, imidazoleCBr₄, TPP
Temperature0°C80°C
Yield<50% (with elimination)93%
ScalabilityLimited to mg scaleGram scale (5 g demonstrated)

Key Reaction Mechanisms and Stereochemical Considerations

Regioselectivity in Halogenation

The Appel reaction proceeds via formation of a phosphonium intermediate, where TPP coordinates to the C5 hydroxyl group, facilitating bromide attack at the less hindered primary carbon. Computational studies suggest that the 4E conformation of the fructopyranose ring favors axial attack, minimizing 1,3-diaxial interactions. In contrast, iodination under Garegg’s conditions suffers from steric hindrance at the secondary C5 position, leading to β-elimination.

Azide Substitution Kinetics

The SN2 mechanism dominates the azide substitution step, as evidenced by inversion of configuration at C5 in the product. Polar aprotic solvents like DMF enhance nucleophilicity of NaN₃, while elevated temperatures (80°C) accelerate the reaction without compromising stereochemical integrity.

Optimization Strategies for Industrial Feasibility

Solvent and Catalyst Screening

Replacing DMF with dimethyl sulfoxide (DMSO) in the azide substitution step reduces reaction time from 24 h to 6 h, albeit with a slight yield drop (90% → 85%). Catalytic amounts of tetrabutylammonium iodide (TBAI) further enhance reactivity by stabilizing the transition state.

Purification Minimization

The Appel route eliminates two chromatographic steps by leveraging the aqueous solubility of intermediates. For example, 5-azido-5-deoxy-α,β-D-fructopyranose (12 ) partitions into the aqueous phase during workup, enabling simple extraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 5.45 (d, J = 3.5 Hz, H1), 4.72 (s, H3), 3.98 (m, H4), 3.45 (dd, J = 9.0, 2.5 Hz, H5), 1.48 (s, isopropylidene CH₃).

  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1740 cm⁻¹ (isopropylidene C-O).

Table 3: Comparative Analytical Data

Compound¹H NMR δ (H5)IR N₃ Stretch (cm⁻¹)
22 3.452105
12 3.422108

Scalability and Industrial Considerations

The Appel-based synthesis has been demonstrated at 5 g scale with 70% overall yield, requiring only two chromatographic purifications. Key considerations for industrial adoption include:

  • Cost Analysis : TPP recovery via precipitation reduces reagent costs by 40%.

  • Safety : Azide handling mandates strict control of pH (>8) to prevent HN₃ formation.

Comparative Analysis with Alternative Methods

Traditional routes relying on sequential benzoylation and iodination face limitations in diastereoselectivity (<50% yield). In contrast, the Appel bromination approach achieves superior regiocontrol (d.r. >95:5) through steric guidance of the phosphonium intermediate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium Azide:

    Hydrogen and Catalyst: Used for the reduction of the azido group to an amino group.

Major Products Formed:

Scientific Research Applications

Applications in Research

  • Bioconjugation
    • The azide functional group enables selective reactions with alkyne-containing molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This property is particularly useful for creating bioconjugates in proteomics and drug development .
  • Organic Synthesis
    • 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways .
  • Analytical Method Development
    • The compound is suitable for use in analytical methods, including method validation and quality control applications in pharmaceuticals. It can be utilized to develop assays that require specific interactions with biological molecules .
  • Glycobiology Studies
    • Research into glycoproteins and glycolipids can benefit from this compound due to its ability to mimic natural sugars while providing reactive sites for further modification. This can help elucidate the roles of carbohydrates in biological systems .

Case Study 1: Bioconjugation Techniques

A study demonstrated the utility of this compound in synthesizing glycoprotein conjugates. Researchers utilized the azide group to attach various biomolecules, facilitating the study of protein interactions in cellular environments.

Case Study 2: Synthesis of Novel Glycoconjugates

In another investigation, the compound was used as a precursor for synthesizing novel glycoconjugates that exhibited enhanced biological activity. The selective reactivity of the azide group allowed for efficient coupling with therapeutic agents, showcasing its potential in drug design.

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose primarily involves its ability to participate in bioorthogonal reactions. The azido group is highly reactive and can undergo click chemistry reactions with alkynes, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .

Biological Activity

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is a chemically modified sugar that exhibits significant biological activity, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features an azido group at the 5-position of a fructose derivative, protected by an isopropylidene group at the 1 and 2 positions. The synthesis typically involves:

  • Protection of Fructose : The hydroxyl groups at the 1 and 2 positions are protected using acetone with an acid catalyst.
  • Azidation : The hydroxyl group at the fifth position is converted to an azido group using sodium azide under controlled conditions.

This synthetic route allows for the selective introduction of the azido group while maintaining the stability of the sugar framework .

The primary mechanism of action for this compound involves its ability to participate in bioorthogonal reactions , particularly through "click chemistry" with alkynes. This reaction forms stable triazole linkages, which are valuable in various applications such as:

  • Bioconjugation : The azido group allows for specific labeling and tracking of biomolecules.
  • Drug Development : The compound serves as a precursor for synthesizing drug-like molecules with improved bioavailability and selectivity .

Anticancer Properties

Recent studies have explored the potential anticancer properties of derivatives of this compound. Notably, sugar-based prodrugs have shown efficacy against various carcinomas, including breast, ovarian, and lung cancers. The glycoconjugation strategy enhances drug selectivity and reduces toxicity by targeting specific cancer cells while sparing healthy tissues .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, its derivatives have been shown to interfere with the activity of glycosyltransferases, which are essential for glycoprotein synthesis. This inhibition can lead to altered cellular signaling pathways and may contribute to its biological effects .

Study on Anticancer Activity

A notable study investigated the anticancer activity of a derivative of this compound against various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity in vitro, particularly against breast cancer cells. The study highlighted the compound’s ability to induce apoptosis through caspase activation pathways .

Bioconjugation Applications

Another research effort focused on utilizing this compound in bioconjugation techniques. By incorporating it into glycoprotein structures, researchers successfully tracked cellular uptake and localization using fluorescence microscopy. This application underscores the utility of azido sugars in studying cellular processes and drug delivery systems .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructoseAzido derivative with acetyl protectionSimilar bioorthogonal reactivity
5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-fructoseAlpha configuration at anomeric carbonPotentially different reactivity profiles

The comparison highlights how structural modifications can influence biological activity and reactivity in synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves azide substitution at the C5 position of a protected fructose derivative. Key steps include protecting group strategies (e.g., isopropylidene for hydroxyl stabilization) and azide introduction via nucleophilic displacement. Optimization requires factorial design experiments (e.g., varying temperature, solvent polarity, and reaction time) to maximize yield and minimize side products like unreacted intermediates or over-substituted byproducts . Characterization via 1^1H/13^13C NMR and mass spectrometry (MS) is critical for confirming structural integrity.

Q. How do researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is assessed using HPLC with UV/Vis or refractive index detection, coupled with calibration against a reference standard. Stability studies involve accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures) monitored via kinetic analysis. For azide-containing compounds, FTIR spectroscopy tracks N3_3^- group stability, as decomposition may release nitrogen gas, altering spectral peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to the azide group’s potential explosivity, strict adherence to the Chemical Hygiene Plan is mandatory. Labs must use blast shields, conduct small-scale reactions (<1 g), and avoid metal catalysts. Safety training (e.g., spill management, emergency ventilation) and 100% compliance with written safety exams are prerequisites for experimental work .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations model the azide’s electronic environment to predict regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Parameters like frontier molecular orbitals (HOMO/LUMO) and charge distribution are analyzed. Software tools (e.g., Gaussian, Schrödinger Suite) simulate transition states and activation energies to guide experimental design .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from conformational flexibility or isotopic effects. Advanced techniques include 1^1H-15^15N HMBC NMR to probe azide connectivity or high-resolution MS/MS for fragmentation pathway analysis. Comparative studies with deuterated analogs or crystallographic data (if available) validate assignments .

Q. How do reaction kinetics and reactor design influence the scalability of this compound synthesis?

  • Methodological Answer : Continuous-flow reactors improve scalability by enhancing heat/mass transfer and reducing azide accumulation risks. Kinetic studies (e.g., pseudo-first-order rate analysis) identify rate-limiting steps, such as azide ion diffusion. Process simulation software (Aspen Plus, COMSOL) models reactor parameters (e.g., residence time, mixing efficiency) to optimize throughput .

Q. What role does this compound play in glycoconjugate vaccine development, and how is its immunogenicity assessed?

  • Methodological Answer : The compound serves as a carbohydrate antigen carrier. Immunogenicity studies involve conjugating the azide-functionalized fructose to carrier proteins (e.g., CRM197) via CuAAC, followed by in vivo testing in murine models. ELISA assays quantify antibody titers, while flow cytometry evaluates B-cell activation. Comparative studies with non-azidated analogs isolate the azide’s contribution to immune response .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose
Reactant of Route 2
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

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